Mass Shift vs. Unlabeled Lysine in MS Peptide ID
In a study establishing a method for protein identification and de novo peptide sequencing, deuterium-labeled lysine (Lys-d4) introduced a +4 Da mass tag at the carboxyl terminus of proteolytic peptides. A 4-Da mass shift relative to the corresponding unlabeled counterpart was observed for each fragment peak originating from the Lys-d4-labeled parent peptide, enabling definitive assignment of lysine-containing peptides [1]. This mass difference allows differentiation between labeled and unlabeled peptides in the same mass spectrum.
| Evidence Dimension | Mass shift in mass spectrometry (MS and MS/MS) |
|---|---|
| Target Compound Data | +4 Da mass shift per deuterated lysine residue (Lys-d4 incorporation) |
| Comparator Or Baseline | Unlabeled L-lysine (Lys-d0): 0 Da mass shift |
| Quantified Difference | Δm = +4 Da per labeled lysine residue |
| Conditions | In vivo cell culturing with Lys-d4; Endoproteinase Lys-C digestion; MALDI-TOF MS and ESI-ion trap MS/MS analysis (LCQ ion trap, collision energy 45%, isolation width 2.0 Da) |
Why This Matters
This +4 Da mass shift enables users to distinguish labeled from unlabeled peptides within a single MS run, providing built-in internal calibration and eliminating the need for separate control runs, which is essential for procurement decisions where quantitative precision and throughput are paramount.
- [1] Gu, S., Pan, S., Bradbury, E. M., & Chen, X. (2002). Use of Deuterium-Labeled Lysine for Efficient Protein Identification and Peptide de Novo Sequencing. Analytical Chemistry, 74(22), 5774–5785. DOI: 10.1021/ac0204350 View Source
